molecular formula C20H25NO4 B10851942 N-isobutylnoroxymorphone

N-isobutylnoroxymorphone

Cat. No.: B10851942
M. Wt: 343.4 g/mol
InChI Key: OEQLILQNMUXCHV-XFWGSAIBSA-N
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Preparation Methods

The synthesis of N-isobutylnoroxymorphone typically involves the selective ring opening reaction of the N-cyclopropylmethyl group in naltrexone. This reaction is carried out in the presence of platinum (IV) oxide and hydrobromic acid under a hydrogen atmosphere at room temperature . This method selectively affords the N-isobutyl derivative .

Chemical Reactions Analysis

N-isobutylnoroxymorphone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

N-isobutylnoroxymorphone has several scientific research applications:

Comparison with Similar Compounds

Properties

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-(2-methylpropyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C20H25NO4/c1-11(2)10-21-8-7-19-16-12-3-4-13(22)17(16)25-18(19)14(23)5-6-20(19,24)15(21)9-12/h3-4,11,15,18,22,24H,5-10H2,1-2H3/t15-,18+,19+,20-/m1/s1

InChI Key

OEQLILQNMUXCHV-XFWGSAIBSA-N

Isomeric SMILES

CC(C)CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O

Canonical SMILES

CC(C)CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O

Origin of Product

United States

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